molecular formula C26H21N3O B5473277 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5473277
M. Wt: 391.5 g/mol
InChI Key: KXSMPIHVARWCOZ-DTQAZKPQSA-N
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Description

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety and a quinazolinone structure. Indole derivatives are known for their wide range of biological activities, while quinazolinones are recognized for their medicinal properties. This compound combines these two significant structures, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c1-18-11-14-20(15-12-18)29-25(27-23-9-5-3-8-22(23)26(29)30)16-13-19-17-28(2)24-10-6-4-7-21(19)24/h3-17H,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSMPIHVARWCOZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the quinazolinone structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone structure can interact with DNA and proteins, affecting cellular functions. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

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